3-(3-Ethylphenoxy)propan-1-OL
CAS No.: 939381-29-0
Cat. No.: VC18926504
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939381-29-0 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 3-(3-ethylphenoxy)propan-1-ol |
| Standard InChI | InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |
| Standard InChI Key | VPAIRMMAQDLQLF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)OCCCO |
Introduction
Structural Characteristics and Isomerism
Core Structure and Functional Groups
The molecule consists of:
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Propan-1-ol chain: A three-carbon alcohol with a hydroxyl group at the terminal position.
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3-Ethylphenoxy group: A phenyl ring substituted with an ethyl group at the meta position (C3) and linked to the propanol chain via an ether (-O-) bond .
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Propan-1-ol chain | -CH₂-CH₂-CH₂-OH |
| 3-Ethylphenoxy group | -O-C₆H₃(CH₂CH₃)- (substituted at C3) |
This configuration distinguishes it from analogs like 3-Phenylpropan-1-OL (lacking the ethyl group) and 4-(2-Ethoxyphenyl)butan-1-OL (different substitution pattern) .
Stereochemistry and Isomerism
Synthesis and Manufacturing Processes
General Synthetic Strategies
3-(3-Ethylphenoxy)propan-1-OL is typically synthesized via nucleophilic substitution or alkylation reactions. Key methods include:
Method 1: Williamson Ether Synthesis
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Reactants: 3-Ethylphenol + 3-Bromopropan-1-ol (or similar alkyl halide).
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Conditions: Base (e.g., NaOH), polar aprotic solvent (e.g., DMF), reflux .
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Mechanism:
Method 2: Alkylation of 1,3-Propanediol
Inspired by patents for related compounds (e.g., 3-methoxy-1-propanol), this approach involves:
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Reactants: 1,3-Propanediol + ethyl chloride (or ethyl bromide).
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Conditions: Base (e.g., NaOH), solvent (e.g., acetone), 60–90°C .
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Yield: High selectivity reported for analogous processes (e.g., 99% in diethoxy derivatives) .
Industrial and Research-Scale Production
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Purification: Distillation or chromatography to remove byproducts.
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Catalysts: Phase-transfer catalysts may enhance reaction efficiency .
Physicochemical Properties
Key Properties
Solubility and Stability
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Solubility: Likely soluble in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and ether groups .
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Stability: Stable under ambient conditions but may undergo oxidation or hydrolysis under harsh conditions.
Biological and Pharmacological Activity
Mechanistic Insights
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cAMP Pathway: Agonists like CL316243 increase cAMP levels, while antagonists block this response .
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MAPK Pathways: SR59230A activates p38 MAPK and Erk1/2, indicating potential off-target effects .
Applications and Research Trends
Pharmaceutical Intermediates
3-(3-Ethylphenoxy)propan-1-OL may serve as a precursor for:
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Adrenergic Agents: Modifications to the ethylphenoxy group could yield β-adrenoceptor ligands .
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Antioxidants: Ether-alcohol structures are explored in radical scavenging.
Materials Science
Potential uses in:
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Polymers: As a monomer or plasticizer due to its ether and hydroxyl groups.
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Solvents: Low toxicity and solubility make it viable for green chemistry.
Future Directions
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Pharmacological Screening: Evaluate β-adrenoceptor activity.
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Biocatalytic Resolution: Explore enzymatic modifications for enantiopure derivatives.
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